4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl
Overview
Description
4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl is a hydroxylated polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds are known for their environmental persistence and potential adverse health effects. 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl is one of the hydroxylated metabolites of PCBs, which are formed through biotransformation processes in living organisms .
Preparation Methods
The synthesis of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using various oxidizing agents, such as potassium permanganate or hydrogen peroxide, under controlled conditions .
Chemical Reactions Analysis
4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent polychlorinated biphenyl compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl has several scientific research applications, including:
Chemistry: It is used as a model compound to study the environmental fate and transformation of PCBs.
Biology: Researchers investigate its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies focus on its toxicological effects and potential health risks associated with exposure.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl involves its interaction with various molecular targets and pathways. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions. Additionally, it can interfere with the endocrine system by mimicking or blocking the action of natural hormones .
Comparison with Similar Compounds
4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl is similar to other hydroxylated polychlorinated biphenyls, such as 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl and 4-hydroxy-2,3,4,5,6-pentachlorobiphenyl. These compounds share similar chemical structures and properties but may differ in their specific biological effects and environmental behavior. The uniqueness of 4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl lies in its specific pattern of chlorination and hydroxylation, which influences its reactivity and interactions with biological systems .
Properties
IUPAC Name |
2,6-dichloro-4-(3,4,5-trichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCCRONMPSHDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156681 | |
Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130689-92-8 | |
Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130689928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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